5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine
Overview
Description
5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the thiazole family and has a molecular weight of 206.28 g/mol. In
Scientific Research Applications
Neuroscience Applications
Metabotropic Glutamate Receptor Antagonists
- "5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine" derivatives have been investigated for their role as metabotropic glutamate receptor subtype 5 (mGluR5) antagonists. These compounds, such as MPEP and MTEP, have shown potential utility in neurodegeneration, addiction, anxiety, and pain management. MTEP, in particular, is highlighted for its selectivity for mGluR5 over other subtypes, offering fewer off-target effects compared to MPEP, suggesting implications for the development of neurological disorder treatments (Lea & Faden, 2006).
Cancer Research Applications
Kinase Inhibition for Cancer Therapy
- Compounds with a thiazolopyridine scaffold, like "5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine," have been synthesized as selective inhibitors of p38 MAP kinase, a protein associated with proinflammatory cytokine release. Their design, synthesis, and activity suggest a path for developing treatments targeting cancer and inflammation-related diseases (Scior et al., 2011).
Material Science Applications
Optical Sensors
- Pyrimidine derivatives, a category to which "5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine" belongs, are noted for their role as exquisite sensing materials with a range of biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them suitable as sensing probes, offering insights into the development of optical sensors (Jindal & Kaur, 2021).
Chemical Synthesis and Properties
Thiazolopyridines Synthesis
- The synthesis of condensed thiazolopyridines, including "5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine," has been explored for their potential in creating physiologically active substances. These compounds exhibit a range of biological effects, such as analgesic, anti-inflammatory, and antimicrobial activities, underscoring their significance in medicinal chemistry and drug discovery (Chaban, 2015).
properties
IUPAC Name |
5-methyl-4-pyridin-4-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-8(12-9(10)13-6)7-2-4-11-5-3-7/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYZKFLSTPYQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696209 | |
Record name | 5-Methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-pyridin-4-YL-thiazol-2-ylamine | |
CAS RN |
206555-50-2 | |
Record name | 5-Methyl-4-(4-pyridinyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206555-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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